molecular formula C13H19NO3 B6352383 Methyl 3-{[(2-methoxyphenyl)methyl]amino}butanoate CAS No. 1155158-79-4

Methyl 3-{[(2-methoxyphenyl)methyl]amino}butanoate

Cat. No.: B6352383
CAS No.: 1155158-79-4
M. Wt: 237.29 g/mol
InChI Key: LAHPMPRIVRYSJO-UHFFFAOYSA-N
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Description

Methyl 3-{[(2-methoxyphenyl)methyl]amino}butanoate is an organic compound with the molecular formula C13H19NO3 It is a methyl ester derivative of butanoic acid, featuring a methoxyphenyl group and an amino group attached to the butanoate backbone

Scientific Research Applications

Methyl 3-{[(2-methoxyphenyl)methyl]amino}butanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-{[(2-methoxyphenyl)methyl]amino}butanoate typically involves the esterification of butanoic acid derivatives with methanol in the presence of an acid catalyst. The reaction can be represented as follows:

Butanoic acid derivative+MethanolAcid catalystMethyl ester+Water\text{Butanoic acid derivative} + \text{Methanol} \xrightarrow{\text{Acid catalyst}} \text{Methyl ester} + \text{Water} Butanoic acid derivative+MethanolAcid catalyst​Methyl ester+Water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the esterification process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents like alkyl halides can introduce new alkyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Alkyl halides (e.g., methyl iodide, ethyl bromide)

Major Products:

    Oxidation: Carboxylic acids, Ketones

    Reduction: Alcohols

    Substitution: Alkylated amines

Mechanism of Action

The mechanism of action of Methyl 3-{[(2-methoxyphenyl)methyl]amino}butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group may enhance its binding affinity to certain biological targets, while the amino group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • Methyl 3-{[(2-hydroxyphenyl)methyl]amino}butanoate
  • Methyl 3-{[(2-chlorophenyl)methyl]amino}butanoate
  • Methyl 3-{[(2-nitrophenyl)methyl]amino}butanoate

Comparison: Methyl 3-{[(2-methoxyphenyl)methyl]amino}butanoate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents (e.g., hydroxy, chloro, nitro), the methoxy group can enhance its lipophilicity and potentially improve its pharmacokinetic properties.

Properties

IUPAC Name

methyl 3-[(2-methoxyphenyl)methylamino]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-10(8-13(15)17-3)14-9-11-6-4-5-7-12(11)16-2/h4-7,10,14H,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAHPMPRIVRYSJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC)NCC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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